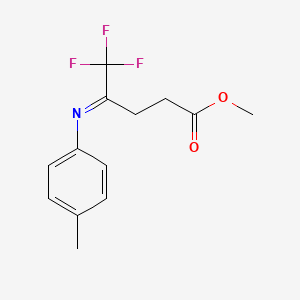

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate

Description

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate (CAS: 145176-42-7) is a fluorinated γ-amino ester derivative characterized by a p-tolylimino group (para-methyl-substituted phenylimino) and a trifluoromethyl moiety. Its molecular formula is C₁₃H₁₆F₃NO₂, with a molar mass of 275.27 g/mol . Predicted physicochemical properties include a density of 1.06 g/cm³, boiling point of 323.1±42.0°C, and pKa of 1.93±0.50, suggesting moderate lipophilicity and acidity .

Properties

Molecular Formula |

C13H14F3NO2 |

|---|---|

Molecular Weight |

273.25 g/mol |

IUPAC Name |

methyl 5,5,5-trifluoro-4-(4-methylphenyl)iminopentanoate |

InChI |

InChI=1S/C13H14F3NO2/c1-9-3-5-10(6-4-9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

DUYHNVXZMIPJLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(CCC(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-pentenoic acid with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the formation of the imino group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the imino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and physicochemical features of the target compound with its analogues:

Key Observations :

- Electron-withdrawing groups (e.g., 4-nitrobenzylidene in 5Fa) increase reactivity and stabilize intermediates in asymmetric catalysis, as evidenced by its 90% ee under QD-3/A-1 catalysis at -50°C . Ethyl esters (e.g., in C₁₃H₁₅F₄NO₂) may exhibit slower hydrolysis than methyl esters, altering metabolic stability .

Biological Activity

Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 941674-24-4

- Molecular Formula : C13H14F3NO2

- Molecular Weight : 273.25 g/mol

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical contexts. The presence of the p-tolylimino group suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with biological systems through modulation of enzyme activity or receptor binding. The trifluoromethyl group can influence the compound's ability to penetrate cellular membranes, potentially affecting its pharmacokinetics and bioavailability.

In Vitro Studies

- Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar functional groups have demonstrated inhibition of bacterial growth in laboratory settings .

- Enzyme Inhibition : The compound may affect enzymes involved in metabolic pathways. For example, studies on structurally analogous compounds indicate potential inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

A notable study investigated the effects of this compound on cultured human cells. The results indicated:

- Cell Viability : At lower concentrations, the compound did not significantly affect cell viability.

- Apoptosis Induction : Higher concentrations led to increased markers of apoptosis, suggesting a dose-dependent effect on cell survival .

Data Table of Biological Effects

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate?

The synthesis of trifluoromethylated γ-amino esters, including structurally analogous compounds, typically involves catalytic asymmetric reactions. Key parameters include:

- Catalysts : Chiral catalysts such as QD-3 or A-1 are used to achieve enantioselectivity .

- Solvents : Reactions are conducted in tetrahydrofuran (THF) or toluene at low temperatures (-30°C to -50°C) to stabilize intermediates .

- Reaction Time : 8–12 hours, depending on substituents and catalyst loading .

- Workup : Products are isolated via chromatography and characterized using NMR (¹H, ¹³C, ¹⁹F), IR, and HRMS .

Q. How is the enantiomeric excess (ee) of this compound determined experimentally?

Enantiomeric excess is quantified using HPLC with chiral stationary phases. For example:

- Retention times () and optical rotation () are measured and compared to racemic mixtures .

- Typical ee values for analogous compounds range from 88% to 93% under optimized conditions .

Q. What spectroscopic methods confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments, including trifluoromethyl (-CF₃) and imino groups. For example, ¹⁹F NMR confirms trifluoromethyl signals at ~-65 ppm .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1740 cm⁻¹) and imine (C=N) bands .

Advanced Research Questions

Q. What mechanistic challenges arise in achieving high enantioselectivity during synthesis?

- Catalyst-Substrate Mismatch : Bulky substituents (e.g., p-tolyl groups) may reduce steric control, leading to lower ee. For example, ee drops from 93% to 88% when substituting benzyl with 4-bromobenzyl groups .

- Temperature Sensitivity : Reactions at -50°C show higher enantioselectivity (90% ee) compared to -30°C (88% ee) for certain analogs, suggesting temperature-dependent catalyst efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance ion-pair stabilization, whereas toluene may favor π-π interactions .

Q. How can computational methods predict reactivity in different solvents or catalytic systems?

- DFT Calculations : Model transition states to optimize catalyst geometry (e.g., QD-3 vs. epiQ-3 for enantiomer control) .

- QSPR Models : Correlate substituent electronic effects (e.g., electron-withdrawing nitro groups) with reaction rates or selectivity .

- Solvent Screening : COSMO-RS simulations predict solvent compatibility based on polarity and hydrogen-bonding parameters .

Q. What limitations exist in current synthetic routes for structural analogs of this compound?

- Functional Group Tolerance : Electron-deficient aryl imines (e.g., 4-nitrobenzylidene) react efficiently, but electron-rich analogs may require modified catalysts .

- Scalability : Low-temperature conditions (-50°C) pose challenges for large-scale synthesis, necessitating cryogenic equipment .

- Byproduct Formation : Competing pathways (e.g., over-reduction of imines) can occur, requiring precise stoichiometric control .

Comparative and Methodological Questions

Q. How do thermophysical properties of methyl esters (e.g., thermal conductivity) inform stability studies?

Q. What contradictions exist in spectral interpretation for trifluoromethylated compounds?

- Mass Spectrometry : Fragmentation patterns (e.g., unexplained peaks at m/z 28, 41, 55 in methyl pentanoate) suggest competing decomposition pathways not fully resolved by EI-MS .

- NMR Ambiguities : Overlapping signals for diastereomers may require advanced techniques like NOESY or Mosher ester analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.